[3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-20(2)14-13(8-11(9-19-14)15(16,17)18)10-4-6-12(21-3)7-5-10/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZVXRSJDYLBLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine, often referred to as a pyridine derivative, has garnered attention in recent years due to its potential biological activities. This article aims to consolidate various research findings regarding its biological activity, including its antimicrobial, anticancer, anti-inflammatory properties, and more.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure consists of a pyridine ring substituted with a methoxy group and a trifluoromethyl group, which are critical for its biological activity.
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against various bacterial strains. A study on related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 17.62 μM to 31.75 μM against Mycobacterium species, suggesting that the presence of trifluoromethyl groups contributes positively to antimicrobial efficacy .
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| Compound A | 31.75 | M. kansasii |
| Compound B | 17.62 | M. tuberculosis |
2. Anticancer Activity
The anticancer potential of this compound is supported by studies showing that related pyridine derivatives exhibit cytotoxic effects in various cancer cell lines. In vitro testing indicated that compounds with similar structures achieved IC50 values in the low micromolar range (1.26 μM to 2.96 μM) against cancer cell lines such as MCF-7 and THP-1 . The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.29 | Apoptosis induction |
| THP-1 | 1.26 | Cell cycle arrest |
3. Anti-inflammatory Activity
Pyridine derivatives have also been evaluated for their anti-inflammatory properties. Compounds similar to [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine have demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This suggests that modifications in the molecular structure can enhance anti-inflammatory activity.
| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| Compound C | IL-6: 89% | 10 |
| Compound D | TNF-α: 78% | 10 |
Case Studies
Several case studies highlight the biological efficacy of pyridine derivatives:
- Case Study 1 : A study focusing on a series of N-arylpiperazine derivatives showed promising results against resistant strains of bacteria, indicating that modifications similar to those in [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine could enhance potency against drug-resistant pathogens .
- Case Study 2 : Research on anti-cancer properties revealed that structural modifications led to increased cytotoxicity in breast cancer cells, suggesting that the trifluoromethyl and methoxy substitutions are crucial for enhancing biological activity .
Scientific Research Applications
Biological Activities
1.1 Antinociceptive Properties
Research indicates that compounds related to the pyridine structure exhibit significant antinociceptive effects. For instance, derivatives that inhibit sodium channels (NaV1.8) are being investigated for their potential in treating pain-related conditions. The compound may share similar mechanisms, making it a candidate for further exploration in pain management therapies .
1.2 Antitumor Activity
Several studies have highlighted the antitumor potential of pyridine derivatives. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and biological activity of these compounds. For example, compounds with similar structures have shown efficacy against various cancer cell lines, indicating that [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine could be effective in anticancer drug development .
1.3 Antibacterial and Antifungal Properties
The antibacterial activity of pyridine-based compounds has been well-documented. The introduction of substituents such as methoxy and trifluoromethyl groups can significantly influence the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound may possess similar properties, warranting further investigation into its potential as an antimicrobial agent .
Structural Properties
2.1 Crystallographic Studies
Crystallographic analysis of related compounds reveals important structural characteristics that may contribute to their biological activities. For instance, the crystal structure of similar pyridine derivatives has shown specific dihedral angles between phenyl and pyridinyl rings, which could affect molecular interactions with biological targets . Understanding these structural nuances is crucial for optimizing drug design.
2.2 Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that modifications on the phenyl ring and the introduction of electron-withdrawing groups like trifluoromethyl can enhance biological activity. This information is vital for guiding synthetic efforts aimed at developing more potent analogs of [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine .
Synthetic Applications
3.1 Synthesis of Novel Compounds
The synthetic pathways leading to the production of this compound involve multistep reactions that incorporate various functional groups to enhance biological activity. Techniques such as palladium-catalyzed cross-coupling reactions are commonly employed to synthesize complex pyridine derivatives efficiently .
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison :
[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine (): Substituent: 3-Amino-phenyl group at the 3-position. Molecular Formula: C₁₄H₁₄F₃N₃. Molecular Weight: 281.3 g/mol. Applications: Synthetic intermediate for research.
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethoxy-phenyl)-amine ():
- Substituent : Benzoimidazole-pyridine-imidazole hybrid with 4-trifluoromethoxy-phenyl.
- Molecular Formula : C₂₃H₁₇F₆N₅O.
- Molecular Weight : 535.4 g/mol (LC/MS m/z 535.4 [M+H⁺]).
- Applications : Pharmaceutical candidate (kinase inhibition inferred from patent context).
6-(2-{3-[3-(Dimethylamino)propyl]-5-(trifluoromethyl)phenyl}ethyl)-4-methylpyridin-2-amine (): Substituent: Extended alkyl chain with dimethylamino and trifluoromethyl groups. Molecular Formula: C₂₀H₂₆F₃N₃. Molecular Weight: 383.4 g/mol. Applications: Ligand in protein crystallography (PDB entry BY7).
Target Compound :
- Substituent : 4-Methoxy-phenyl group at the 3-position.
- Inferred Molecular Formula : C₁₅H₁₅F₃N₂O.
- Inferred Molecular Weight : ~296.3 g/mol.
- Applications : Likely a research intermediate or precursor for bioactive molecules.
Comparative Data Table
Key Differences and Implications
Electronic Effects: The 4-methoxy group in the target compound is electron-donating (-OCH₃), contrasting with the electron-withdrawing -CF₃ (in the PDB ligand) or -OCF₃ (in patent compounds).
The target compound’s simpler structure may prioritize synthetic accessibility over bioactivity .
Physicochemical Properties :
- The trifluoromethyl group (-CF₃) common to all compounds improves metabolic stability and lipophilicity. However, the target compound’s lower molecular weight (~296 vs. 535 g/mol in patent compounds) suggests better solubility and bioavailability .
Synthetic Routes: and highlight the use of coupling reactions (e.g., with isothiocyanates or aldehydes). The target compound’s synthesis likely involves analogous methods but substitutes 4-methoxyphenyl derivatives for precursors like 3-aminophenyl () .
Q & A
Q. What are the optimal synthetic routes for [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine?
A multi-step synthesis involving nucleophilic substitution and coupling reactions is commonly employed. For example, pyridine derivatives with trifluoromethyl groups can be synthesized via Suzuki-Miyaura coupling between halogenated pyridines and methoxyphenyl boronic acids, followed by dimethylamine introduction via nucleophilic substitution . Key intermediates, such as 5-(trifluoromethyl)pyridin-2-amine derivatives, are often purified using column chromatography and validated by NMR and LC-MS .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substituent positions and amine protonation states .
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass spectrometry (ESI-MS) for molecular weight confirmation and detection of isotopic patterns (e.g., chlorine or fluorine isotopes) .
Q. What preliminary biological assays are suitable for evaluating its activity?
Screen for receptor binding or enzyme inhibition using:
- In vitro assays (e.g., kinase inhibition, GPCR binding) with fluorescence-based readouts .
- Cytotoxicity studies (MTT assay) in cancer cell lines to identify IC₅₀ values .
- Structural analogs (e.g., 4-methoxyphenyl-pyrimidine derivatives) as positive controls to benchmark activity .
Advanced Research Questions
Q. How can crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond angles, torsion angles, and packing interactions. For example, pyridine derivatives with methoxyphenyl groups often exhibit planar aromatic systems stabilized by π-π stacking, while trifluoromethyl groups influence crystal lattice parameters . Use the CCP4 suite for data processing and refinement, ensuring R-factors < 0.05 for high confidence .
Q. What computational methods predict its interaction with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger) to model binding poses in GPCRs or ion channels .
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential maps .
- Molecular Dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How to address contradictions in biological activity data across studies?
- Meta-analysis of substituent effects: Compare trifluoromethyl vs. methyl or methoxy groups on pyridine rings to identify SAR trends .
- Replicate assays under standardized conditions (pH, solvent, cell line) to minimize variability .
- Probe off-target effects using proteome-wide profiling (e.g., KINOMEscan) to rule out nonspecific kinase inhibition .
Q. What strategies improve solubility and bioavailability for in vivo studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
